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molecular formula C15H15BrO2 B8578084 Benzene, 1-(bromomethyl)-3-methoxy-2-(phenylmethoxy)- CAS No. 58402-40-7

Benzene, 1-(bromomethyl)-3-methoxy-2-(phenylmethoxy)-

Cat. No. B8578084
M. Wt: 307.18 g/mol
InChI Key: AYNKAXMSZZZOKZ-UHFFFAOYSA-N
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Patent
US04994486

Procedure details

To a solution of 15.04 g (62 mmol) of 2-benzyloxy-3-hydroxymethyl-1-methoxybenzene, from Step 2, in 140 mL of diethyl ether at 0° C. was added slowly, with stirring, 2.9 mL (31 mmol) of phosphorous tribromide. The reaction mixture was stirred at 0° C. for 30 minutes and then allowed to warm to ambient temperature over a 4 h period. The solution phase was decanted and the reaction was quenched with aqueous sodium bicarbonate solution. The layers were separated and the aqueous layer was extracted twice with diethyl ether. The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 12.48 g (65% yield) of the title compound.
Quantity
15.04 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14]([CH2:15]O)=[CH:13][CH:12]=[CH:11][C:10]=1[O:17][CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Br)(Br)[Br:20]>C(OCC)C>[CH2:1]([O:8][C:9]1[C:14]([CH2:15][Br:20])=[CH:13][CH:12]=[CH:11][C:10]=1[O:17][CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1CO)OC
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solution phase was decanted
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1CBr)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.48 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 131.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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